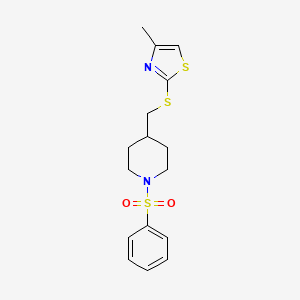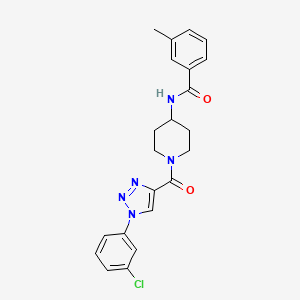
4-メチル-2-(((1-(フェニルスルホニル)ピペリジン-4-イル)メチル)チオ)チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole is a complex organic compound that features a thiazole ring substituted with a methyl group and a phenylsulfonyl piperidine moiety
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
Thiazoles
are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Organoboron compounds
are organic compounds of boron that are used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds . It is a widely-used method for synthesizing biaryls, which are important in pharmaceuticals and organic materials .
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst inserts itself into a carbon-halogen bond. In the transmetalation step, an organoboron compound transfers its organic group to the palladium .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions. The phenylsulfonyl piperidine moiety can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative without the phenylsulfonyl piperidine moiety.
2-Phenylthiazole: Contains a phenyl group directly attached to the thiazole ring.
Piperidine derivatives: Various compounds with a piperidine ring substituted with different functional groups.
Uniqueness
4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole is unique due to the combination of the thiazole ring, phenylsulfonyl group, and piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler thiazole or piperidine derivatives.
特性
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S3/c1-13-11-21-16(17-13)22-12-14-7-9-18(10-8-14)23(19,20)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDAFDMRYXIJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2528001.png)
![N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide](/img/structure/B2528002.png)


![8-(2,5-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2528008.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol](/img/structure/B2528009.png)



![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyrazine-2-carboxamide](/img/structure/B2528014.png)

